molecular formula C14H25N3O2 B6634754 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol

カタログ番号 B6634754
分子量: 267.37 g/mol
InChIキー: VQUXOHCFKYKJDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. The purpose of

作用機序

The mechanism of action of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol involves the inhibition of specific kinases that are involved in cellular signaling pathways. This compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol have been extensively studied. This compound has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and autoimmune responses in animal models. Additionally, this compound has been shown to have a favorable safety profile with minimal toxicity.

実験室実験の利点と制限

One of the main advantages of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is its specificity for BTK and ITK kinases. This compound can effectively target these kinases without affecting other cellular pathways, which reduces the risk of unwanted side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol. One of the main directions is the development of new formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in human clinical trials. Finally, this compound can also be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is a promising compound with potential applications in various fields. Its specificity for BTK and ITK kinases makes it an attractive candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders. Further studies are needed to fully understand the safety and efficacy of this compound, and to develop new formulations that can improve its solubility and bioavailability.

合成法

The synthesis of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol involves several steps. The first step involves the synthesis of 1-tert-butyl-4-(hydroxymethyl)pyrazole, which is then coupled with 2-chloromethyl-3-methyl-oxolane to form the desired compound. The synthesis method has been optimized to yield high purity and high-quality product.

科学的研究の応用

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells by targeting specific kinases that are involved in cancer cell proliferation. This compound has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders.

特性

IUPAC Name

3-[[(1-tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-11-14(18,5-6-19-11)10-15-7-12-8-16-17(9-12)13(2,3)4/h8-9,11,15,18H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUXOHCFKYKJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNCC2=CN(N=C2)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。